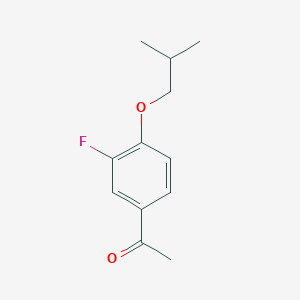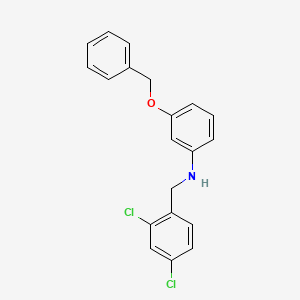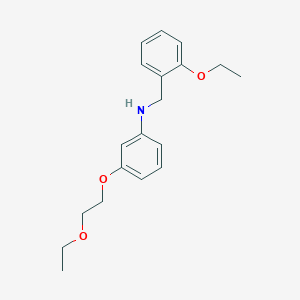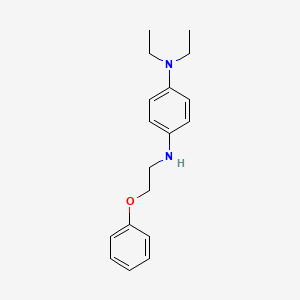
1-(3-Fluoro-4-isobutoxyphenyl)ethanone
Übersicht
Beschreibung
1-(3-Fluoro-4-isobutoxyphenyl)ethanone is a chemical compound with the CAS Number: 1019595-36-8 . It has a molecular weight of 210.25 and its molecular formula is C12H15FO2. This compound is used in a variety of scientific experiments.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 210.25 . The storage temperature for this compound is between 2 to 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
FIBE is used in a wide range of scientific research applications, including organic synthesis, biochemistry, and physiology. Its versatility makes it a valuable tool for scientists, as it can be used in a variety of experiments. In organic synthesis, FIBE can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. In biochemistry, FIBE can be used to study enzyme kinetics and protein-ligand interactions. In physiology, FIBE can be used to study the effects of drugs on the body.
Wirkmechanismus
FIBE is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 and lipoxygenase. Inhibition of these enzymes can lead to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes. This can lead to a decrease in inflammation and pain, making FIBE a valuable tool in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
FIBE has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, FIBE has been found to have analgesic, anticonvulsant, and anxiolytic effects. It has also been found to have anti-diabetic effects, as well as cardioprotective effects. These effects make FIBE a valuable tool in the treatment of a wide range of diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
FIBE is a highly versatile compound that is relatively stable under normal laboratory conditions. It is also relatively inexpensive and easy to obtain, making it a valuable tool in scientific research. However, FIBE is a relatively new compound, and its effects are not yet fully understood. This can make it difficult to predict the effects of FIBE in certain experiments, and can limit its usefulness in some applications.
Zukünftige Richtungen
Given its wide range of biochemical and physiological effects, FIBE has a great potential for use in the treatment of a variety of diseases and conditions. Further research is needed to better understand the effects of FIBE and to explore its potential applications. Possible future directions for research include exploring the effects of FIBE in the treatment of cancer, exploring its use as an anti-inflammatory agent, and exploring its potential use in the treatment of neurological disorders. Additionally, further research is needed to better understand the mechanism of action of FIBE and to identify any potential side effects.
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(2)7-15-12-5-4-10(9(3)14)6-11(12)13/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRUCNOSLLPJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Benzyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385681.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-propoxybenzyl)amine](/img/structure/B1385682.png)
![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)

amine](/img/structure/B1385689.png)
![2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline](/img/structure/B1385691.png)




![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)
